8-Azabicyclo[3.2.1]octane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves innovative methodologies to construct the bicyclic skeleton efficiently. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, highlighting a methodology that uses amide activation followed by reduction and cyclization steps [Singh et al., 2007]. Similarly, Casabona, Jiménez, and Cativiela (2007) developed a straightforward synthesis for 8-azabicyclo[3.2.1]octane-1-carboxylic acid, showcasing a method utilizing readily available materials and simple transformations [Casabona et al., 2007].
Molecular Structure Analysis
The molecular structure of 8-azabicyclo[3.2.1]octane derivatives has been extensively studied, revealing insights into their conformational preferences and stereochemical outcomes. The synthesis and structural analysis of various esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol highlight the importance of stereochemistry in determining the biological activity of these compounds [Izquierdo et al., 1991].
Chemical Reactions and Properties
The reactivity of 8-azabicyclo[3.2.1]octane derivatives under various chemical conditions has been explored to extend their utility in synthetic chemistry. Yuan et al. (2023) reported a novel method to assemble 8-azabicyclo[3,2,1]octanes using oxidopyridinium ions and maleimides, demonstrating good yields and functional group tolerance [Yuan et al., 2023].
Physical Properties Analysis
The physical properties of 8-azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry and materials science. These properties are determined by the compound's molecular structure and can significantly influence its chemical reactivity and biological activity.
Chemical Properties Analysis
The chemical properties of 8-azabicyclo[3.2.1]octane derivatives, including acidity, basicity, and reactivity towards various reagents, have been studied to understand their potential as intermediates in organic synthesis. For example, the work by Jo et al. (2018) on the construction of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions showcases the versatility of these compounds in organic synthesis [Jo et al., 2018].
Scientific Research Applications
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
- Results or Outcomes : This methodology has been used in the synthesis of tropane alkaloids, a group of secondary metabolites produced by numerous plant species. These compounds have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .
Asymmetric 1,3-Dipolar Cycloadditions
- Summary of the Application : The compound has been used in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
- Methods of Application or Experimental Procedures : This process involves the use of a rhodium (II) complex/chiral Lewis acid binary system. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
- Results or Outcomes : A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Raw Material and Intermediate in Various Fields
- Summary of the Application : 8-Azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis, agrochemical, pharmaceutical, or dyestuff being produced .
- Results or Outcomes : The outcomes would also depend on the specific application, but in general, the use of 8-Azabicyclo[3.2.1]octane hydrochloride as a raw material or intermediate can facilitate the production of various organic compounds, agrochemicals, pharmaceuticals, and dyestuffs .
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this compound and its potential applications.
properties
IUPAC Name |
8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAINBTSWOOHLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334906 | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
6760-99-2 | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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